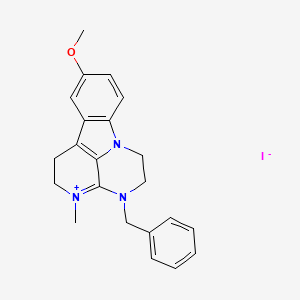![molecular formula C18H19N5 B5070757 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, also known as PPT, is a chemical compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been found to have potential therapeutic benefits in the treatment of breast cancer, osteoporosis, and other diseases.
Mecanismo De Acción
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator (SERM) that binds to the estrogen receptor and modulates its activity. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has a high affinity for the estrogen receptor and has been found to act as an agonist or antagonist depending on the tissue and cell type. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to block the effects of estrogen in breast cancer cells, while promoting the growth of bone tissue in animal models of osteoporosis.
Biochemical and Physiological Effects:
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to have a range of biochemical and physiological effects, including the inhibition of breast cancer cell growth, the promotion of bone tissue growth, and the modulation of lipid metabolism. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on the cardiovascular system and may have potential therapeutic benefits in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, including its high affinity for the estrogen receptor, its selectivity for the estrogen receptor, and its well-documented synthesis method. However, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate, including the development of new analogs with improved therapeutic properties, the investigation of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's potential therapeutic benefits in other diseases, and the exploration of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may further enhance their potential as therapeutic agents.
Conclusion:
In conclusion, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits in breast cancer, osteoporosis, and other diseases. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate is a selective estrogen receptor modulator that has a high affinity for the estrogen receptor and has been found to have a range of biochemical and physiological effects. While 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has several advantages for lab experiments, it also has limitations that need to be carefully considered. Future research on 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate and its analogs may lead to the development of new and improved therapeutic agents for a range of diseases.
Métodos De Síntesis
The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate involves several steps, including the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid, 4-(1-piperidinyl)pyrimidine, and trifluoroacetic acid. These compounds are then combined in a reaction vessel and heated to produce 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate. The synthesis of 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been well-documented in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been extensively studied for its potential therapeutic benefits in breast cancer and osteoporosis. In breast cancer, 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by binding to the estrogen receptor and blocking the effects of estrogen. 4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate has also been found to have a protective effect on bone density in animal models of osteoporosis.
Propiedades
IUPAC Name |
4-piperidin-1-yl-6-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-2-9-23(10-3-1)18-12-17(19-13-20-18)15-6-4-5-14(11-15)16-7-8-21-22-16/h4-8,11-13H,1-3,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUSNRHTZHFESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)

![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)
![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
![5-(1-benzofuran-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5070752.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)
![propyl 4-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5070766.png)